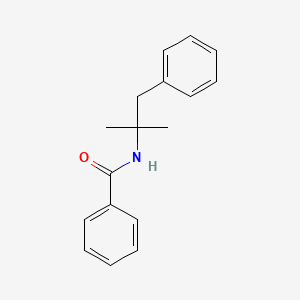
N-(2-Methyl-1-phenylpropan-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1-phenylpropan-2-yl)benzamide is an organic compound with a molecular weight of 239.31 g/mol. It is a benzamide derivative, characterized by the presence of a benzoyl group attached to a substituted amine. This compound is primarily used for research purposes and is not intended for human or veterinary use.
準備方法
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(2-Methyl-1-phenylpropan-2-yl)benzamide involves the reaction of benzoyl chloride with cumylamine in the presence of triethylamine and DMAP (4-dimethylaminopyridine) as a catalyst. The reaction is typically carried out in dichloromethane as a solvent. The product is then purified by slurry using diisopropylether.
Reaction Steps:
- Dissolve benzoyl chloride in dichloromethane.
- Add cumylamine, triethylamine, and DMAP to the solution.
- Purify the product by slurry using diisopropylether.
Industrial Production Methods
Industrial production methods for benzamide derivatives often involve the direct condensation of carboxylic acids and amines. This process can be enhanced using ultrasonic irradiation and a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4). This method is eco-friendly, efficient, and provides high yields .
化学反応の分析
Types of Reactions
N-(2-Methyl-1-phenylpropan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The benzamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
科学的研究の応用
N-(2-Methyl-1-phenylpropan-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on benzamide derivatives includes their potential use as therapeutic agents for conditions like cancer and neurodegenerative diseases.
Industry: Benzamide derivatives are used in the pharmaceutical, paper, and plastic industries
作用機序
The mechanism of action of N-(2-Methyl-1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, benzamide derivatives are known to inhibit enzymes like monoamine oxidase (MAO), which plays a role in the metabolism of neuroactive and vasoactive amines. This inhibition can affect various physiological processes, including neurotransmission and vascular function .
類似化合物との比較
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, used in various industrial applications.
N-Methyl-N-[(1R)-1-methyl-2-phenylethyl]prop-2-en-1-amine: A compound with similar structural features, used in neurodegenerative disease research.
Uniqueness
N-(2-Methyl-1-phenylpropan-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an enzyme inhibitor and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
51310-28-2 |
|---|---|
分子式 |
C17H19NO |
分子量 |
253.34 g/mol |
IUPAC名 |
N-(2-methyl-1-phenylpropan-2-yl)benzamide |
InChI |
InChI=1S/C17H19NO/c1-17(2,13-14-9-5-3-6-10-14)18-16(19)15-11-7-4-8-12-15/h3-12H,13H2,1-2H3,(H,18,19) |
InChIキー |
COWLFKVAVGJMMQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




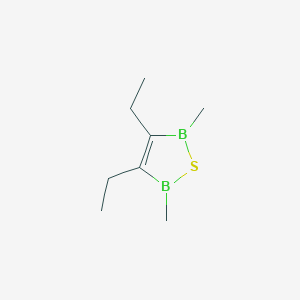

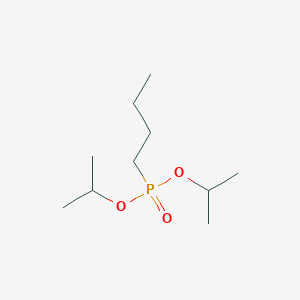
![2-{2-[(1,3-Benzothiazol-2(3H)-ylidene)methyl]but-1-en-1-yl}-1,3-benzothiazole](/img/structure/B14648314.png)
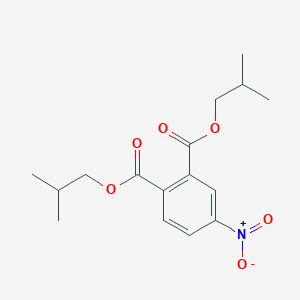
![2-Fluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14648320.png)

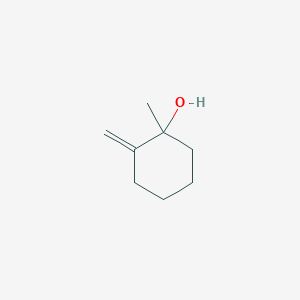

![(Pyridin-3-yl)methyl [4-(butylsulfanyl)phenyl]carbamate](/img/structure/B14648343.png)

![N-[4-Oxo-5-(propan-2-yl)-1,3-dioxan-5-yl]benzenecarboximidic acid](/img/structure/B14648349.png)
